5-(Trifluorometoxi)isatin

Descripción general

Descripción

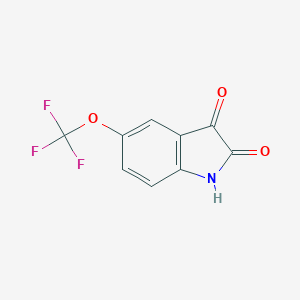

5-(trifluorometoxi)-1H-indol-2,3-diona es un compuesto químico que pertenece a la clase de derivados del indol. El grupo trifluorometoxi unido al anillo indol influye significativamente en sus propiedades químicas, convirtiéndolo en un compuesto de interés en diversos campos de investigación, incluida la química medicinal y la ciencia de materiales.

Aplicaciones Científicas De Investigación

5-(trifluorometoxi)-1H-indol-2,3-diona tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 5-(trifluorometoxi)-1H-indol-2,3-diona implica su interacción con objetivos y vías moleculares específicos. El grupo trifluorometoxi mejora la afinidad de unión del compuesto a ciertas enzimas y receptores, influyendo en su actividad y provocando diversos efectos biológicos . Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .

Análisis Bioquímico

Biochemical Properties

In 5-(Trifluoromethoxy)isatin, the carbonyl at the 3-position is more reactive than the amide carbonyl at the 2-position, making it readily functionalized under nucleophilic substitution . This nucleophilic substitution can also be enantioselective with the addition of chiral catalysts, with up to 92% enantiomeric excess .

Cellular Effects

5-(Trifluoromethoxy)isatin has been found to have cytotoxic effects against lymphoma cells at submicromolar concentrations . The isatin-gold complexes show cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC 50) as low as 0.28 μM .

Molecular Mechanism

The molecular mechanism of 5-(Trifluoromethoxy)isatin involves its reactivity with the carbonyl at the 3-position. This carbonyl is more reactive than the amide carbonyl at the 2-position, allowing it to be readily functionalized under nucleophilic substitution .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método común es la trifluorometoxilación de derivados del indol utilizando reactivos trifluorometoxilantes en condiciones de reacción suaves . Este proceso a menudo requiere el uso de un catalizador fotorreductor e irradiación de luz visible para obtener el producto deseado .

Métodos de producción industrial

La producción industrial de 5-(trifluorometoxi)-1H-indol-2,3-diona puede implicar protocolos escalables y operativamente simples para la trifluorometoxilación regioselectiva de derivados del indol funcionalizados. Estos métodos garantizan altos rendimientos y pureza del producto final, lo que lo hace adecuado para aplicaciones a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

5-(trifluorometoxi)-1H-indol-2,3-diona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo indol.

Sustitución: El grupo trifluorometoxi puede sustituirse por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas suaves y catalizadores específicos para lograr alta selectividad y rendimiento .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados del compuesto, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura del indol .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 5-(trifluorometoxi)-1H-indol-2-carboxílico

- Ácido 7-(trifluorometil)-1H-indol-2-carboxílico

- Ácido 5-fluoro-7-(metilsulfonil)-1H-indol-2-carboxílico

Singularidad

5-(trifluorometoxi)-1H-indol-2,3-diona es única debido a la presencia del grupo trifluorometoxi, que imparte propiedades químicas distintivas como mayor estabilidad, lipofilicidad y electronegatividad . Estas propiedades lo hacen particularmente valioso en química medicinal y ciencia de materiales, donde se buscan en gran medida estas características .

Actividad Biológica

5-(Trifluoromethoxy)isatin is a derivative of isatin that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-(Trifluoromethoxy)isatin features a trifluoromethoxy group at the C-5 position of the isatin scaffold, which significantly influences its biological properties. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that isatin derivatives, including 5-(trifluoromethoxy)isatin, exhibit promising antiviral properties. For instance, a sulphonamide-tethered isatin derivative showed an IC50 value of 0.249 µM against the SARS-CoV-2 main protease (Mpro) and displayed non-toxic behavior toward VERO-E6 cells, indicating a favorable safety profile . The molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to the enzyme's active site, potentially leading to effective inhibition of viral replication.

Antitumor Activity

The antitumor potential of 5-(trifluoromethoxy)isatin has also been investigated. Compounds containing this moiety have shown moderate cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting that modifications at the C-5 position can enhance selectivity and efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-(Trifluoromethoxy)isatin | HuTu-80 | 2.5 | >1 |

| Reference (5-FU) | HuTu-80 | ≤1 | - |

Antimicrobial Activity

The antimicrobial activity of 5-(trifluoromethoxy)isatin derivatives has been evaluated against various bacterial strains. Some compounds demonstrated significant toxicity (LD50 values in the range of ) against both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethoxy group was found to enhance antimicrobial potency in certain derivatives while reducing it in others, indicating a complex structure-activity relationship.

The biological activity of 5-(trifluoromethoxy)isatin can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key residues in the active sites of target enzymes, such as Mpro, through hydrogen bonding and hydrophobic interactions.

- Induction of Apoptosis : In cancer cells, some derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential .

- DNA Protection : Certain derivatives exhibited DNA protective activity against oxidative damage, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of 5-(trifluoromethoxy)isatin and its derivatives:

- Study on Antiviral Activity : A recent study indicated that triazolo isatin derivatives containing trifluoromethoxy groups effectively inhibited SARS-CoV-2 Mpro with low cytotoxicity towards normal cells .

- Antimicrobial Efficacy : Research demonstrated that modifications in the isatin scaffold significantly affected toxicity profiles against various bacterial strains. For instance, a compound with a trifluoromethoxy substituent exhibited an LD50 value significantly lower than its unsubstituted counterpart .

Propiedades

IUPAC Name |

5-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJMVPMNOBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369742 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169037-23-4 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 5-(trifluoromethoxy)isatin and how does it influence its intermolecular interactions?

A1: 5-(Trifluoromethoxy)isatin [] crystallizes with two molecules in the asymmetric unit. The two isatin ring systems within each molecule are nearly planar. Intermolecular N—H⋯O hydrogen bonds link the molecules together, forming layers parallel to the ab plane. Additionally, π–π stacking interactions with a centroid–centroid distance of 3.721 (1) Å are observed [].

Q2: Has 5-(trifluoromethoxy)isatin been explored in the context of radiopharmaceutical development?

A2: Yes, 5-(trifluoromethoxy)isatin has been investigated as a potential bidentate ligand in the synthesis of Rhenium(I) tricarbonyl complexes []. These complexes, with the general formula fac-[Re(L,L’-bid)(CO)3X], utilize various bidentate ligands (L,L’-bid) like 5-(trifluoromethoxy)isatin, along with a range of monodentate ligands (X). This research explores the coordination chemistry and kinetic behavior of such complexes containing the fac-[Re(CO)3] core for potential applications in nuclear medicine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.